molecular formula C17H17N5O2 B3003464 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034609-42-0

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3003464
CAS No.: 2034609-42-0
M. Wt: 323.356
InChI Key: FPJWLNSFDNFBGJ-UHFFFAOYSA-N
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Description

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a dihydropyridine ring, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to form the final compound. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the pyridine ring: This often involves the cyclization of suitable precursors such as β-ketoesters or β-diketones.

    Coupling of intermediates: The pyrazole and pyridine intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final functionalization: The coupled intermediate is then subjected to further reactions, such as amide formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. Key considerations would include the availability and cost of starting materials, the efficiency of each reaction step, and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines or thiols, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of the pyrazole ring may yield pyrazole N-oxides.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, into the molecule.

Scientific Research Applications

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific positioning of the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dihydropyridine ring also adds to its distinctiveness, as this moiety is known to interact with various biological targets.

Properties

IUPAC Name

1-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-7-3-4-14(17(21)24)16(23)19-9-12-5-6-18-15(8-12)13-10-20-22(2)11-13/h3-8,10-11H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJWLNSFDNFBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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